Ido1-IN-12

IDO1 inhibition HeLa cellular assay tryptophan metabolism

Ido1-IN-12 (CAS: 2379570-48-4) is a potent, orally bioavailable small-molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key immunoregulatory enzyme in tryptophan catabolism. Disclosed in patent WO 2017181849 A1, this compound belongs to a distinct chemical class featuring a bicyclo[1.1.1]pentane core and exhibits nanomolar cellular potency against human IDO1 (HeLa IC50 = 1.9 nM) with >5,000-fold selectivity over tryptophan 2,3-dioxygenase (TDO).

Molecular Formula C21H19F3N2O2
Molecular Weight 388.4 g/mol
Cat. No. B12417963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIdo1-IN-12
Molecular FormulaC21H19F3N2O2
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=CC=C(C=C1)F)C23CC(C2)(C3)NC(=O)C4=CC(=C(C=C4)F)F
InChIInChI=1S/C21H19F3N2O2/c1-12(18(27)25-15-5-3-14(22)4-6-15)20-9-21(10-20,11-20)26-19(28)13-2-7-16(23)17(24)8-13/h2-8,12H,9-11H2,1H3,(H,25,27)(H,26,28)/t12-,20?,21?/m1/s1
InChIKeyQXQPETGZKGQABI-BQXHSLBWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ido1-IN-12: Potent Orally Bioavailable IDO1 Inhibitor with Defined Cellular Selectivity


Ido1-IN-12 (CAS: 2379570-48-4) is a potent, orally bioavailable small-molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key immunoregulatory enzyme in tryptophan catabolism . Disclosed in patent WO 2017181849 A1, this compound belongs to a distinct chemical class featuring a bicyclo[1.1.1]pentane core and exhibits nanomolar cellular potency against human IDO1 (HeLa IC50 = 1.9 nM) with >5,000-fold selectivity over tryptophan 2,3-dioxygenase (TDO) .

Why Ido1-IN-12 Cannot Be Interchanged with Other IDO1 Inhibitors in Research Applications


IDO1 inhibitors exhibit substantial heterogeneity in potency, selectivity profiles, oral bioavailability, and species cross-reactivity that fundamentally precludes generic substitution in experimental systems. As demonstrated below, Ido1-IN-12 differs from comparator molecules Epacadostat, Indoximod, and Linrodostat by orders of magnitude across multiple performance dimensions . Even within the same chemical series, minor structural modifications can profoundly alter cellular IC50 values, TDO counter-screen activity, and in vivo pharmacokinetics. Consequently, substituting Ido1-IN-12 with another IDO1 inhibitor without quantitative validation may introduce uncontrolled experimental variables, compromise data reproducibility, or invalidate cross-study comparisons [1].

Quantitative Differentiation of Ido1-IN-12: Cellular Potency, Selectivity, and Oral Bioavailability


Cellular IDO1 Potency: Ido1-IN-12 vs. Epacadostat in HeLa Cells

Ido1-IN-12 demonstrates sub-nanomolar to low-nanomolar cellular potency against human IDO1, exhibiting an IC50 of 1.9 nM in IFN-γ-stimulated HeLa cells using L-tryptophan as substrate after 48-hour incubation [1]. In comparison, Epacadostat (INCB024360), the most extensively characterized IDO1 inhibitor in clinical development, shows variable cellular IC50 values ranging from 7.1 nM to 19 nM across independent HeLa cell-based assays . This difference in cellular potency may influence experimental outcomes in immune co-culture systems where IDO1 inhibition thresholds correlate with functional T-cell restoration.

IDO1 inhibition HeLa cellular assay tryptophan metabolism

TDO Selectivity: Ido1-IN-12 vs. Class-Level Cross-Reactivity Concerns

In TDO counter-screening using human SW48 colorectal carcinoma cells, Ido1-IN-12 exhibits an IC50 > 10 μM, representing >5,000-fold selectivity relative to its HeLa IDO1 IC50 of 1.9 nM [1]. This selectivity window is critical for interpreting functional outcomes in tumor models where both IDO1 and TDO are expressed. In contrast, Epacadostat demonstrates >1,000-fold selectivity over TDO in biochemical assays , though its cellular selectivity margin against TDO is not uniformly reported across assay systems. Indoximod, a tryptophan mimetic, lacks direct IDO1 enzymatic inhibition entirely (Ki = 19 μM), operating through a fundamentally distinct downstream mechanism .

IDO1 selectivity TDO counter-screen off-target profiling

Oral Bioavailability: Ido1-IN-12 vs. Epacadostat and Linrodostat

Ido1-IN-12 is characterized as orally bioavailable , a critical differentiator for in vivo efficacy studies. Among IDO1 inhibitors, oral bioavailability is not uniformly present: Epacadostat requires twice-daily oral dosing in clinical protocols but exhibits suboptimal pharmacokinetic properties including high inter-patient variability [1]. Linrodostat (BMS-986205) is orally bioavailable but exhibits irreversible binding kinetics [2]. Indoximod is orally active but functions as a tryptophan mimetic rather than a direct IDO1 enzyme inhibitor, with HeLa IDO1 IC50 values in the micromolar range (18.4 μM) . The oral bioavailability designation for Ido1-IN-12 distinguishes it from tool compounds requiring parenteral administration.

oral bioavailability in vivo dosing PK properties

Distinct Chemical Scaffold: Bicyclo[1.1.1]pentane Core Differentiation

Ido1-IN-12 incorporates a bicyclo[1.1.1]pentane (BCP) core as a central structural element [1], distinguishing it from the hydroxyamidine scaffold of Epacadostat, the imidazoisoindole scaffold of Linrodostat, and the tryptophan-derived structure of Indoximod [2]. BCP moieties are increasingly employed as bioisosteres for para-substituted phenyl rings, offering improved metabolic stability and distinct three-dimensional topology [3]. This scaffold differentiation confers patent-protected intellectual property positioning and may underlie the compound's favorable selectivity profile.

chemical scaffold patent novelty structural differentiation

Optimal Research Applications for Ido1-IN-12 Based on Quantified Differentiation


In Vivo Tumor Immunotherapy Studies Requiring Oral Dosing

Investigators conducting murine syngeneic tumor models or human xenograft studies where repeated intraperitoneal or intravenous administration is impractical should prioritize Ido1-IN-12. Its oral bioavailability designation supports dosing via oral gavage or diet admixture, reducing animal handling stress and maintaining consistent compound exposure throughout multi-week efficacy protocols. This attribute directly addresses a key limitation of injectable-only IDO1 tool compounds.

Immune Co-Culture Assays with T-Cell Functional Readouts

For experiments requiring precise IDO1 inhibition in mixed lymphocyte-dendritic cell co-cultures or tumor-immune cell interaction assays, Ido1-IN-12 offers nanomolar cellular potency (HeLa IC50 = 1.9 nM) coupled with >5,000-fold TDO selectivity (SW48 IC50 >10 μM) [1]. This combination minimizes confounding TDO-mediated kynurenine production while enabling low working concentrations that reduce solvent (e.g., DMSO) cytotoxicity to primary immune cells.

Comparative Pharmacology Studies Across IDO1 Inhibitor Chemotypes

Researchers benchmarking IDO1 inhibitor efficacy across distinct chemical scaffolds should include Ido1-IN-12 as a representative of the bicyclo[1.1.1]pentane core class . Unlike the extensively studied hydroxyamidine class (Epacadostat) or irreversible imidazoisoindole class (Linrodostat), the BCP scaffold offers a differentiated structural topology with potential implications for binding kinetics, selectivity, and metabolic stability. Head-to-head comparisons in standardized cellular and in vivo models can delineate scaffold-dependent pharmacological outcomes.

IDO1/TDO Pathway Dissection Studies in Solid Tumor Models

In tumor types co-expressing IDO1 and TDO (e.g., glioblastoma, hepatocellular carcinoma, colorectal cancer), Ido1-IN-12's high selectivity for IDO1 over TDO enables clean pathway dissection. Researchers can confidently attribute observed effects on kynurenine/tryptophan ratios and downstream immune modulation to IDO1 inhibition without confounding TDO cross-inhibition, a concern with less selective dual IDO1/TDO inhibitors or tool compounds lacking rigorous counter-screen data.

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